molecular formula C19H27N3O3 B5852801 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE

Cat. No.: B5852801
M. Wt: 345.4 g/mol
InChI Key: CVHHLWGAHBPMGM-UHFFFAOYSA-N
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Description

The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-cyclopentylacetamide is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzodioxole moiety and a cyclopentylacetamide group, making it structurally unique and potentially useful in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-cyclopentylacetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Piperazine Substitution: The benzodioxole moiety is then attached to the piperazine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Acylation: The final step involves the acylation of the piperazine nitrogen with cyclopentylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-cyclopentylacetamide: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.

    Substitution: Halides or sulfonates can be used as leaving groups in nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives of the benzodioxole moiety.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-cyclopentylacetamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Chemistry: The compound’s derivatives may be used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-cyclopentylacetamide is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The benzodioxole moiety may play a role in binding to these targets, while the piperazine ring and cyclopentylacetamide group contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol
  • 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole

Uniqueness

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-cyclopentylacetamide: stands out due to its combination of a benzodioxole moiety with a piperazine ring and a cyclopentylacetamide group. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(20-16-3-1-2-4-16)13-22-9-7-21(8-10-22)12-15-5-6-17-18(11-15)25-14-24-17/h5-6,11,16H,1-4,7-10,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHHLWGAHBPMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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